molecular formula C22H27N3O2 B13762402 2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide CAS No. 54087-39-7

2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide

Cat. No.: B13762402
CAS No.: 54087-39-7
M. Wt: 365.5 g/mol
InChI Key: WVXIQKKXCSCGNB-UHFFFAOYSA-N
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Description

ACETAMIDE,2-(PROPYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)-: is a complex organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,2-(PROPYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)- typically involves multi-step organic synthesis techniques. The process may start with the preparation of the isoquinoline core, followed by the introduction of the propylamino group and the acetamide functionality. Common reagents used in these reactions include amines, acyl chlorides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,2-(PROPYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)-: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

ACETAMIDE,2-(PROPYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)-:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ACETAMIDE,2-(PROPYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ACETAMIDE,2-(PROPYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)- include other acetamides with different substituents, such as:

  • ACETAMIDE,2-(ETHYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)-
  • ACETAMIDE,2-(METHYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)-

Uniqueness

The uniqueness of ACETAMIDE,2-(PROPYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)- lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to its analogs.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

CAS No.

54087-39-7

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]-2-(propylamino)acetamide

InChI

InChI=1S/C22H27N3O2/c1-4-13-23-14-19(26)24-16-11-9-15(10-12-16)20-17-7-5-6-8-18(17)22(2,3)21(27)25-20/h5-12,20,23H,4,13-14H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

WVXIQKKXCSCGNB-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3C(C(=O)N2)(C)C

Origin of Product

United States

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